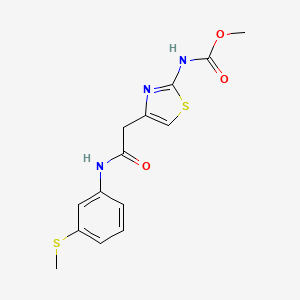

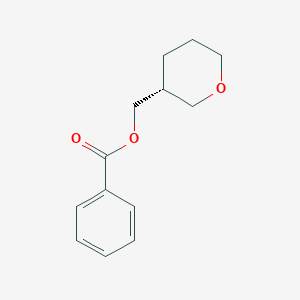

![molecular formula C18H18F4N4O B2546485 3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-44-8](/img/structure/B2546485.png)

3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple fluorine atoms and a heterocyclic framework. The presence of fluorine can significantly alter the biological activity and physical properties of organic compounds, making them of particular interest in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic systems. For example, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Similarly, the synthesis of novel heterocyclic compounds with antimicrobial activity has been achieved by incorporating piperidinyl and pyrimidinyl groups . The synthesis of fluorinated neuroleptics also involves nucleophilic substitution reactions with high specific radioactivity . These methods could potentially be adapted for the synthesis of the target compound, which contains both a piperidinyl and a pyrimidinyl moiety, as well as multiple fluorine atoms.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be elucidated using techniques such as NMR, IR, MS, and X-ray crystallography . For instance, the crystal structure of a related fluorinated benzamide was determined, providing insights into the molecular packing and hydrogen bonding interactions within the crystal . These techniques would be essential for confirming the structure of "3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" after its synthesis.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine atoms. For example, trifluoromethylated pyrimidines can undergo Michael-like conjugate addition reactions , and perfluoro-N-fluoro compounds can act as electrophilic fluorinating agents . These reactions highlight the potential reactivity of the trifluoromethyl and fluorine groups in the target compound.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds can lead to improved thermal stability, low moisture absorption, and high hygrothermal stability, as seen in fluoro-polyimides . Additionally, the presence of fluorine can influence the melting point and solid-state aggregation of compounds, as demonstrated in a study of fluoro-N-(pyridyl)benzamides . These properties would be relevant to the target compound, suggesting it may have advantageous physical and chemical characteristics for potential applications.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Antineoplastic Activity

Flumatinib, a molecule structurally related to the compound , has been studied for its metabolism in chronic myelogenous leukemia patients. The study found that flumatinib undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating its extensive metabolic transformation in humans. This suggests potential applications in developing antineoplastic treatments, emphasizing the importance of understanding the metabolic pathways of such compounds (Gong et al., 2010).

Fluoro Intermediates for Herbicidal Applications

Another study highlights the preparation of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating the use of fluoro and trifluoromethyl groups to enhance herbicidal activity. This indicates the potential of incorporating the compound into the synthesis of more effective herbicides (Hamprecht et al., 1999).

Synthesis of Trifluoromethylated Analogues

Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid highlights the utility of trifluoromethylated pyrimidines in pharmaceutical chemistry, particularly in the development of novel drugs with enhanced efficacy and stability. The study’s methodology provides a framework for synthesizing related compounds, including the one , for various medicinal chemistry applications (Sukach et al., 2015).

Electrophoresis of Related Substances

The separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, by nonaqueous capillary electrophoresis demonstrates the analytical applications of fluoro-containing compounds in quality control processes for pharmaceuticals. This highlights the importance of such compounds in ensuring the purity and efficacy of medication (Ye et al., 2012).

Advanced Materials Synthesis

A study on the synthesis of soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides explores the application of fluoro-containing compounds in creating materials with excellent thermal stability and low moisture absorption. This indicates the compound's potential use in developing high-performance polymeric materials (Xie et al., 2001).

Eigenschaften

IUPAC Name |

3-fluoro-4-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F4N4O/c1-11-2-3-12(8-14(11)19)17(27)25-13-4-6-26(7-5-13)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,13H,4-7H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAWAJUGYNKMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

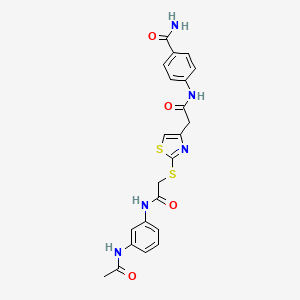

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

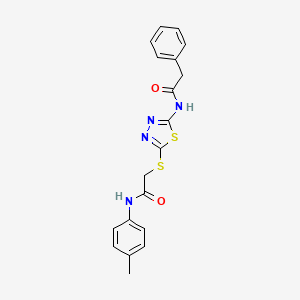

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)

![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)

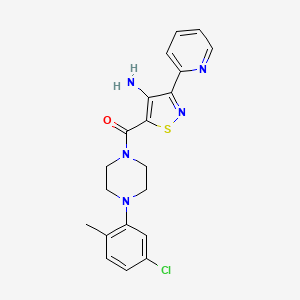

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)